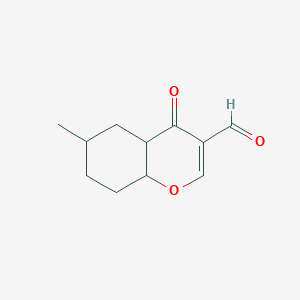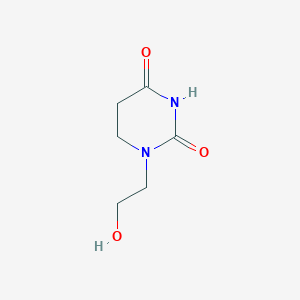
1-(2-Hydroxyethyl)-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring with hydroxyethyl and dione functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with ethylene glycol under specific conditions. One common method includes the condensation of pyrimidine-2,4-dione with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The dione moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The hydroxyethyl and dione groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine-2,4-dione: Lacks the hydroxyethyl group but shares the pyrimidine and dione functionalities.
1-(2-Hydroxyethyl)pyrimidine-4(1H)-one: Similar structure but with a different oxidation state at the 2-position.
2-Hydroxyethyl-5-methylpyrimidine-4,6-dione: Contains an additional methyl group, which may alter its chemical and biological properties.
Uniqueness
1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyethyl and dione groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h9H,1-4H2,(H,7,10,11) |
InChI-Schlüssel |
VVBPOTSWEHWZRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


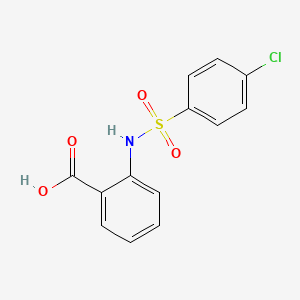
![disodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12359500.png)

![D-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl ester](/img/structure/B12359510.png)
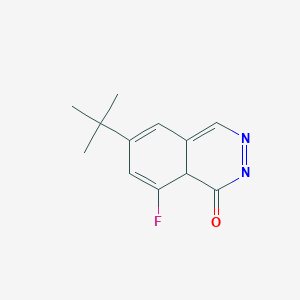
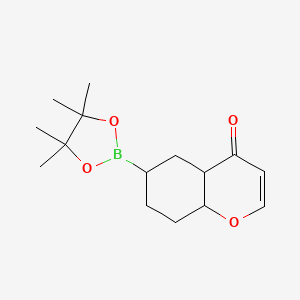
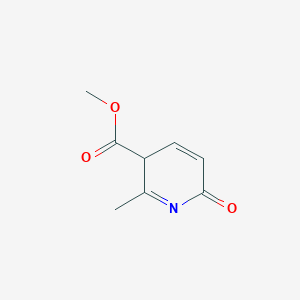

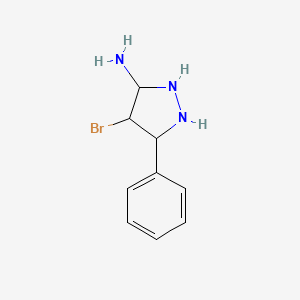
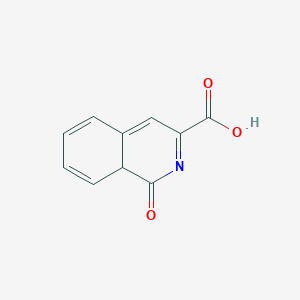


![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
